molecular formula C15H14N4O2S B2596113 4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide CAS No. 2034325-41-0

4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2596113
CAS RN: 2034325-41-0
M. Wt: 314.36
InChI Key: XSTHQOQVYXOLIC-UHFFFAOYSA-N
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Description

The compound “4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide” is a chemical compound with potential biological activity . It contains a 1,2,3-triazine ring, which is a type of nitrogen-containing heterocycle .


Synthesis Analysis

The synthesis of such compounds often involves the reaction of readily accessible diazido-alkenoates to form triazine esters . The exact synthesis process for this specific compound is not provided in the available resources.


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,3-triazine ring, a thiophene ring, and a carboxamide group . The exact three-dimensional structure would require further computational analysis or experimental data, which is not available in the current resources.

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Research into thiophene derivatives, including compounds structurally related to "4-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)thiophene-2-carboxamide," has contributed significantly to the field of heterocyclic chemistry. The synthesis and reactivity of such compounds have been explored for the development of novel heterocyclic compounds, showcasing their potential in creating diverse molecular architectures. For instance, studies on thiophenylhydrazonoacetates have demonstrated their versatility in generating various heterocyclic frameworks, including pyrazole, isoxazole, pyrimidine, and triazine derivatives, through different reactivity patterns with nitrogen nucleophiles (Mohareb et al., 2004).

properties

IUPAC Name

4-methyl-N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-10-8-13(22-9-10)14(20)16-6-7-19-15(21)11-4-2-3-5-12(11)17-18-19/h2-5,8-9H,6-7H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSTHQOQVYXOLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCCN2C(=O)C3=CC=CC=C3N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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